
6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonic acid is a complex organic compound known for its vibrant color properties and stability. It belongs to the class of triphenodioxazine dyes, which are widely used in various industrial applications, particularly in the textile industry for dyeing fabrics. This compound is characterized by its high tinctorial strength and excellent fastness properties, making it a valuable dye in commercial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triphenodioxazine Core: The initial step involves the formation of the triphenodioxazine core through a cyclization reaction. This can be achieved by reacting chloranil with aniline derivatives under acidic conditions.
Chlorination: The triphenodioxazine core is then chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 6 and 13 positions.
Sulphonation: The final step involves sulphonation of the chlorinated triphenodioxazine using concentrated sulfuric acid to introduce sulfonic acid groups at the 2 and 9 positions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:
- **Batch or
Propiedades
Número CAS |
93982-53-7 |
|---|---|
Fórmula molecular |
C30H18Cl2N4O8S2 |
Peso molecular |
697.5 g/mol |
Nombre IUPAC |
10-anilino-6,13-dichloro-3-phenylimino-7H-[1,4]benzoxazino[2,3-b]phenoxazine-2,9-disulfonic acid |
InChI |
InChI=1S/C30H18Cl2N4O8S2/c31-25-28-30(44-22-12-20(34-16-9-5-2-6-10-16)24(46(40,41)42)14-18(22)36-28)26(32)27-29(25)43-21-11-19(33-15-7-3-1-4-8-15)23(45(37,38)39)13-17(21)35-27/h1-14,33,35H,(H,37,38,39)(H,40,41,42) |
Clave InChI |
UTJRJMAJHDKFNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C3C(=C2)OC4=C(C5=C(C(=C4N3)Cl)OC6=CC(=NC7=CC=CC=C7)C(=CC6=N5)S(=O)(=O)O)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


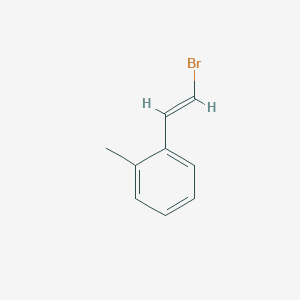

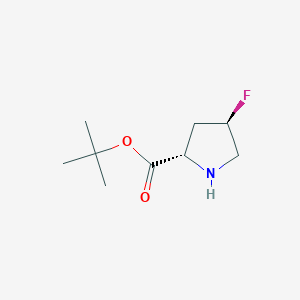

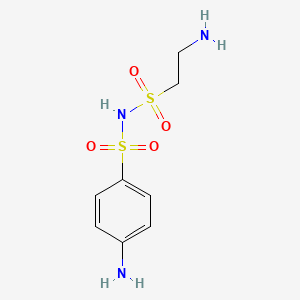
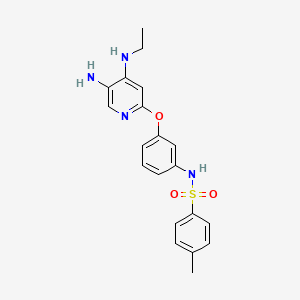
![Benzo[c]isothiazole-6-carboxylic acid](/img/structure/B12817830.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12817836.png)
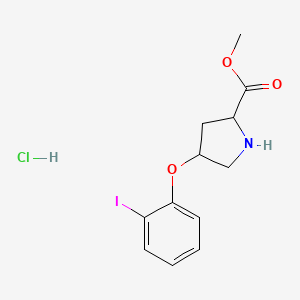
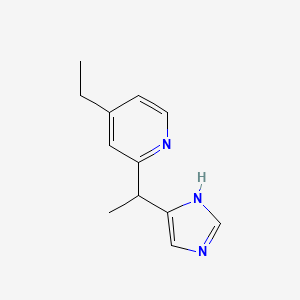
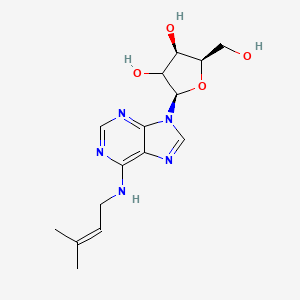
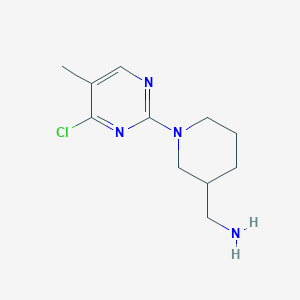

![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12817895.png)
